
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The synthesis of 1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride involves multiple steps, typically starting with the preparation of the indole derivative. The synthetic route generally includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Introduction of the Methylsulfamoyl Group: This is achieved through sulfonation reactions, where a methylsulfamoyl group is introduced at the desired position.
Formation of the Pyridinium Ring: The final step involves the formation of the pyridinium ring, often through a quaternization reaction with a suitable alkylating agent.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride involves its interaction with specific molecular targets. In the context of its relation to naratriptan, it likely acts on serotonin receptors in the brain, leading to vasoconstriction and relief from migraine symptoms. The compound may also interact with other pathways, depending on its specific structure and functional groups .
Comparaison Avec Des Composés Similaires
1-methyl-4-(5-(2-methylsulfamoyl-ethyl)-1H-indol-3-yl)-pyridinium chloride can be compared with other similar compounds, such as:
Naratriptan: A well-known migraine medication with a similar indole structure.
Sumatriptan: Another triptan used for migraine treatment, differing in its side chain structure.
Rizatriptan: Similar in function but with variations in its chemical structure that affect its pharmacokinetics and pharmacodynamics.
Propriétés
Formule moléculaire |
C17H20ClN3O2S |
|---|---|
Poids moléculaire |
365.9 g/mol |
Nom IUPAC |
N-methyl-2-[3-(1-methylpyridin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide;chloride |
InChI |
InChI=1S/C17H19N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-6,8-9,11-12,18H,7,10H2,1-2H3;1H |
Clé InChI |
WOKPEBZDZSMBDN-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CC=[N+](C=C3)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




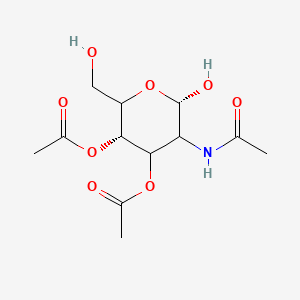
![4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine](/img/structure/B13858393.png)
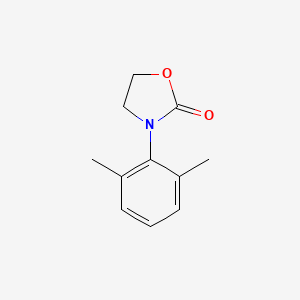
![16-Methoxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]](/img/structure/B13858399.png)
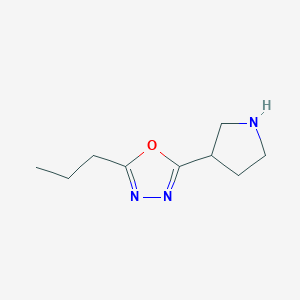
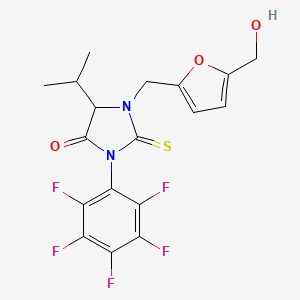
![[5-(2-Methoxyethyl)-2,3-dimethylphenyl]methanol](/img/structure/B13858417.png)
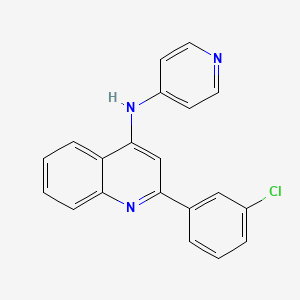
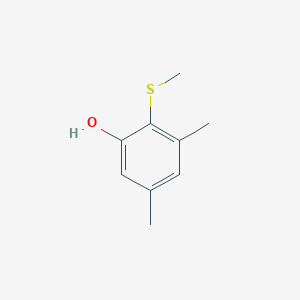
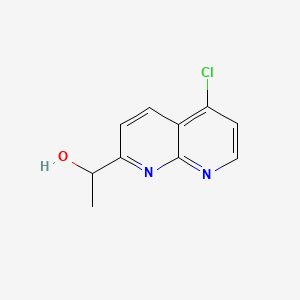
![(1R,2R,4S,5S,7s,9r)-9-Butyl-7-((2,3-dihydroxy-2-phenylpropanoyl)oxy)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium Bromide](/img/structure/B13858440.png)
![5-[4-Chloro-3-(trifluoromethoxy)phenyl]-2-furancarboxylic Acid](/img/structure/B13858450.png)
